N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

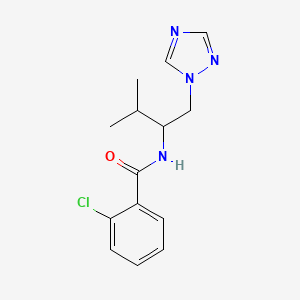

N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, also known as CX-516, is a compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. CX-516 is a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors without directly binding to them. In

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Azetidine-2-carboxylic acid and related azetidines have been studied for their effects on ion transport and protein synthesis, demonstrating their potential as biochemical tools to investigate physiological processes (Pitman et al., 1977).

- The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones have shown potential antidepressant and nootropic activities, indicating the versatility of azetidine derivatives in drug development (Thomas et al., 2016).

Pharmacological Applications

- Azetidine derivatives have been investigated for their potential as central nervous system (CNS) active agents, with studies revealing their antidepressant and nootropic activities. This suggests a role for azetidine-containing compounds in the development of new CNS drugs (Thomas et al., 2016).

- New fluorinated pyrrolidine and azetidine amides have been explored as dipeptidyl peptidase IV inhibitors, highlighting the therapeutic potential of azetidine derivatives in the treatment of type 2 diabetes (Hulin et al., 2005).

Biochemical Research

- The use of azetidine-2-carboxylic acid as an analog of proline to study the relationship between protein synthesis and ion transport provides a biochemical tool for exploring the mechanisms underlying protein assembly and enzyme activity (Pitman et al., 1977).

Mecanismo De Acción

Target of Action

Similar compounds have been found to have anticonvulsant properties, suggesting potential targets could be ion channels or receptors involved in neuronal signaling .

Mode of Action

It’s suggested that the compound may inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter neuronal excitability, contributing to its anticonvulsant properties .

Biochemical Pathways

Given its potential anticonvulsant activity, it may influence pathways involved in neuronal signaling and excitability .

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes, suggesting it may have favorable pharmacokinetic properties . It also showed negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties could potentially impact the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

The compound has demonstrated potent anticonvulsant activity in animal seizure models . It was also effective in pain models, suggesting it may have analgesic properties . The compound’s action resulted in increased cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its stability and activity .

Propiedades

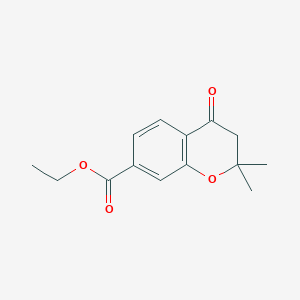

IUPAC Name |

N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c18-12-6-7-13(19)17(12)11-8-16(9-11)14(20)15-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVGEUQPEBBDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2888171.png)

![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)

![4-chloro-N-[7-(cyclohexylsulfonyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]benzamide](/img/structure/B2888176.png)

![3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine](/img/structure/B2888178.png)

![N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2888184.png)

![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)

![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)